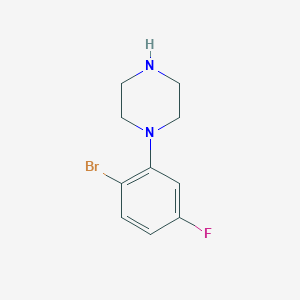![molecular formula C16H15F3N2O3S B13580404 N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C16H15F3N2O3S This compound is characterized by the presence of a dimethylsulfamoyl group and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
科学的研究の応用
Chemistry
In chemistry, N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into protein function and structure.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzamide: Similar structure but lacks the dimethylsulfamoyl group.
N,N-Dimethylbenzamide: Similar structure but lacks the trifluoromethyl group.
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Similar structure but has an acetamide group instead of a benzamide group.
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable in various research and industrial applications.
特性
分子式 |
C16H15F3N2O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-9-7-13(8-10-14)20-15(22)11-3-5-12(6-4-11)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
InChIキー |
PHJSLRWVEGAQCS-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



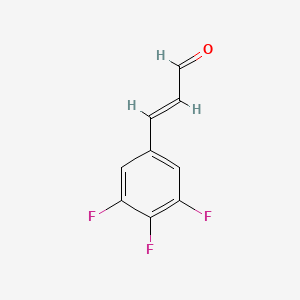
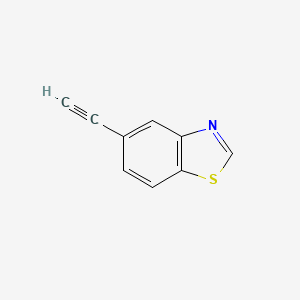

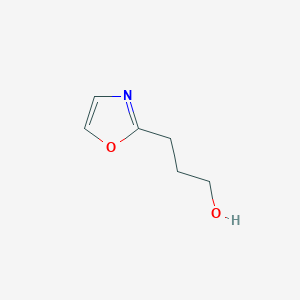

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
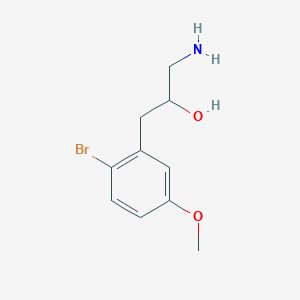


![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)

